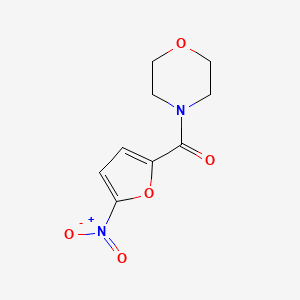![molecular formula C20H26O3 B5235068 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene, also known as GW501516, is a synthetic drug that is used in scientific research. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. In
Aplicaciones Científicas De Investigación
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, which can lead to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes.
Mecanismo De Acción
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, while decreasing the expression of genes involved in lipogenesis and energy storage. This leads to a decrease in body fat and an increase in muscle mass, as well as improved insulin sensitivity and glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific studies. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which can help to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene has several advantages for use in scientific research. It is a potent and selective PPARδ agonist, which means that it can be used to study the specific effects of PPARδ activation. It is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. In addition, it has been shown to have some toxicity in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene. One area of research is the use of this compound in combination with other drugs to treat metabolic disorders. Another area of research is the study of the long-term effects of this compound on metabolism and health. Finally, there is also interest in developing new PPARδ agonists that have fewer off-target effects and greater specificity for PPARδ.
Métodos De Síntesis
The synthesis of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is a complex process that involves several steps. The first step is the synthesis of 2,3-dimethylbenzene, which is then reacted with 4-(2-methoxy-4-methylphenoxy)butyl chloride to produce this compound. The final product is purified using chromatography techniques to obtain a high purity compound suitable for scientific research.
Propiedades
IUPAC Name |
1-[4-(2,3-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-10-11-19(20(14-15)21-4)23-13-6-5-12-22-18-9-7-8-16(2)17(18)3/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBCXBZBYQAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2-propen-1-yl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5234993.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide oxalate](/img/structure/B5234994.png)
![N-(2-bromo-4-methylphenyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5235000.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)


![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)